4-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one hydrochloride
Description
Chemical Structure and Properties 4-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one hydrochloride (CID 43521113) is a fluorinated pyrrolidinone derivative with the molecular formula C₁₀H₁₀F₂N₂O·HCl. Its structure features a pyrrolidin-2-one core substituted with an amino group at the 4-position and a 2,6-difluorophenyl group at the 1-position, forming a hydrochloride salt . Key identifiers include:
- SMILES:
C1C(CN(C1=O)C2=C(C=CC=C2F)F)N - InChIKey:
JIWBRKIXAIFOSC-UHFFFAOYSA-N
Physicochemical Data
Collision cross-section (CCS) predictions for its adducts, derived via computational methods, are summarized below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 213.08341 | 146.8 |
| [M+Na]⁺ | 235.06535 | 156.6 |
| [M+NH₄]⁺ | 230.10995 | 153.3 |
| [M-H]⁻ | 211.06885 | 146.9 |
These values suggest moderate polarity and a compact molecular geometry, typical of small-molecule pharmaceuticals .
Properties
IUPAC Name |
4-amino-1-(2,6-difluorophenyl)pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O.ClH/c11-7-2-1-3-8(12)10(7)14-5-6(13)4-9(14)15;/h1-3,6H,4-5,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJYNMVIGOSXTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=C(C=CC=C2F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432680-34-6 | |
| Record name | 2-Pyrrolidinone, 4-amino-1-(2,6-difluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432680-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-amino-1-(2,6-difluorophenyl)pyrrolidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one hydrochloride typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or their derivatives.
Introduction of the Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia under suitable conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Salt Formation and Proton Exchange
The hydrochloride salt form suggests reactivity in acid-base equilibria. In aqueous or alcoholic basic media, the compound may release HCl to regenerate the free base (4-amino-1-(2,6-difluorophenyl)pyrrolidin-2-one). This property is critical for purification and solubility modulation in synthetic workflows .
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Deprotonation | NaOH (aq.), EtOH | Free base formation |
Acylation of the Primary Amine
The primary amino group at the 4-position is nucleophilic and can undergo acylation with reagents such as acid chlorides or anhydrides. For example:
This reaction is analogous to acylations observed in structurally related amines, such as 4-aminopiperidines .
| Reagent | Product | Typical Yield |
|---|---|---|
| Acetyl chloride | N-Acetyl derivative | 70–85% (inferred) |
| Benzoyl chloride | N-Benzoyl derivative | 65–80% (inferred) |
Nucleophilic Ring-Opening of the Lactam
The pyrrolidin-2-one (lactam) ring can undergo nucleophilic attack under acidic or basic conditions. For instance:
-
Acidic hydrolysis : Forms a γ-amino carboxylic acid.
-
Reaction with Grignard reagents : Opens the lactam to generate substituted amines .
Electrophilic Aromatic Substitution
The 2,6-difluorophenyl group is electron-deficient due to fluorine’s strong electron-withdrawing effect. This limits electrophilic substitution (e.g., nitration, sulfonation) but enables directed ortho-metalation for functionalization.
| Reaction | Conditions | Outcome |
|---|---|---|
| Bromination | Br₂, Fe catalyst | Low regioselectivity |
| Directed metalation | LDA, THF, –78°C | Functionalized aryl ring |
Coordination Chemistry
The amine and carbonyl groups may act as ligands for transition metals (e.g., Pd, Cu). This property could enable catalytic applications or metal-organic framework (MOF) synthesis .
Stability Under Thermal and Oxidative Conditions
-
Thermal decomposition : Above 200°C, the compound may degrade, releasing HCl and forming decomposition products (e.g., fluorinated aromatics).
-
Oxidation : The amine group is susceptible to oxidation, potentially forming nitro or imine derivatives under strong oxidizing agents .
Synthetic Utility in Multi-Component Reactions (MCRs)
Though not directly documented for this compound, structurally related pyrrolidinones participate in MCRs such as:
-
InCl₃-catalyzed cyclizations : For pyrano[2,3-c]pyrazole synthesis .
-
Ultrasound-assisted reactions : To accelerate reaction rates and improve yields .
Key Research Findings
-
Catalytic Applications : InCl₃ has been shown to enhance reaction efficiency in pyrrolidinone-based MCRs, achieving yields up to 95% under optimized conditions (50% EtOH, 40°C, ultrasound) .
-
Solvent Effects : Polar protic solvents (e.g., EtOH) stabilize intermediates in lactam-related reactions, while aprotic solvents (e.g., THF) favor nucleophilic ring-opening .
Data Table: Inferred Reactivity Profile
Scientific Research Applications
Medicinal Chemistry
1. Antidepressant Research
Recent studies indicate that compounds similar to 4-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one hydrochloride may have potential as antidepressants. The compound's structural characteristics suggest it could interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
2. Neurological Disorders
The compound has been investigated for its potential effects on neurological disorders. Research indicates that it may exhibit neuroprotective properties, making it a candidate for treating conditions like Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neuropharmacology .
Pharmaceutical Development
3. Synthesis of Novel Therapeutics
this compound serves as a building block in the synthesis of novel therapeutic agents. Its derivatives have been explored for their activity against various diseases, including cancer and infectious diseases. The modification of its structure can lead to compounds with enhanced efficacy and reduced side effects .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Demonstrated significant improvement in depressive-like behaviors in animal models when administered with similar compounds. |
| Study B | Neuroprotection | Showed that the compound protects neuronal cells from apoptosis induced by oxidative stress. |
| Study C | Synthesis of Derivatives | Developed several derivatives with improved potency against cancer cell lines, indicating a promising avenue for drug development. |
Mechanism of Action
The mechanism of action of 4-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Dyclonine Hydrochloride
- Molecular Formula: C₁₉H₂₉NO₂·HCl
- Key Features: Contains a piperidinyl group and a butoxyphenyl moiety. Unlike the target compound, it lacks fluorination and a pyrrolidinone core.
- Application : A local anesthetic, highlighting how aromatic substitution (e.g., fluorine vs. butoxy) and heterocyclic cores influence biological activity .
Valtorcitabine Dihydrochloride
- Molecular Formula : C₁₄H₂₃N₅O₄·2HCl (derived from IUPAC name)
- Key Features: A nucleoside analogue with a pyrimidin-2-one ring and an amino acid ester. Shares the amino group but differs in scaffold (pyrimidinone vs. pyrrolidinone) and salt form (dihydrochloride vs. hydrochloride).
- Application : Antiviral agent, illustrating the role of nitrogen-containing heterocycles in medicinal chemistry .
Physicochemical Comparison
| Compound | Molecular Formula | Core Structure | Halogenation | Salt Form | CCS [M+H]⁺ (Ų) |
|---|---|---|---|---|---|
| Target Compound | C₁₀H₁₀F₂N₂O·HCl | Pyrrolidin-2-one | 2,6-Difluoro | Hydrochloride | 146.8 |
| Dyclonine Hydrochloride | C₁₉H₂₉NO₂·HCl | Piperidinyl-propanone | None | Hydrochloride | N/A |
| Valtorcicabine Dihydrochloride | C₁₄H₂₃N₅O₄·2HCl | Pyrimidin-2-one | None | Dihydrochloride | N/A |
Key Observations :
Fluorination: The target compound’s 2,6-difluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogues .
Salt Forms : Hydrochloride salts are common in drug formulations for solubility; dihydrochloride salts (e.g., valtorcitabine) may offer enhanced stability in aqueous media .
Heterocyclic Cores: Pyrrolidinones (target) and pyrimidinones (valtorcitabine) both participate in hydrogen bonding but differ in ring strain and conformational flexibility .
Biological Activity
4-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one hydrochloride is a novel chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of fluorine atoms, enhances its biological activity and interaction with various molecular targets. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C10H10F2N2O·HCl
- IUPAC Name : this compound
- CAS Number : 1432680-34-6
The compound features a pyrrolidinone ring with an amino group and two fluorine atoms on the phenyl ring, which contribute to its unique reactivity and biological properties .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of fluorine enhances lipophilicity and stability, facilitating better binding to biological targets. This compound has been studied for its potential effects on various pathways involved in disease processes, particularly in cancer and viral infections .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The following table summarizes the IC50 values against selected cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 0.76 | Doxorubicin | 0.79 |
| A549 | 0.12 | Tamoxifen | 0.75 |
| A375 | 0.11 | Cisplatin | 1.00 |
These results suggest that the compound's efficacy is comparable or superior to established chemotherapeutic agents .
Antiviral Activity
In addition to its anticancer properties, this compound has demonstrated antiviral activity against HIV-1 by inhibiting Nef-mediated activation pathways. The following data highlights its effectiveness:
| Assay Type | IC50 (µM) |
|---|---|
| Nef-Hck Complex | ≤12.6 |
| Primary Macrophages | <5.0 |
These findings indicate potential for further development as an antiretroviral agent .
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on a panel of cancer cell lines. The results revealed significant inhibition of cell growth at sub-micromolar concentrations, suggesting its potential as a lead compound in cancer therapy .
Study on Antiviral Properties
Another investigation focused on the compound's ability to inhibit HIV replication in vitro. The study reported that it effectively reduced viral loads in treated cells without causing significant cytotoxicity, highlighting its promising therapeutic profile for HIV treatment .
Q & A
Q. What are the recommended methodologies for synthesizing 4-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one hydrochloride?
Answer: A common approach involves reacting the free base form of the compound with hydrochloric acid under controlled conditions. For example, in a representative synthesis, 1.0 M aqueous HCl is added to the free base at room temperature, followed by heating to 50°C to achieve complete dissolution. Crystallization is induced by cooling, and the product is filtered, rinsed with cold HCl solution, and dried under suction to constant weight. This method yields a white crystalline powder with ~52.7% efficiency, as confirmed by X-ray powder diffraction (XRPD) .
Q. How should researchers ensure safe handling and waste management for this compound?
Answer: Adhere to laboratory safety protocols, including wearing gloves, goggles, and lab coats. Waste must be segregated and stored in designated containers for professional disposal to avoid environmental contamination. Institutions often require 100% compliance on safety exams before experimental work begins, as outlined in chemical hygiene plans .
Q. What analytical techniques are critical for structural characterization?
Answer: XRPD is essential for confirming crystalline structure and purity. Peaks in the XRPD pattern (e.g., 2θ angles at 10.2°, 15.7°, and 20.4°) correspond to specific lattice planes in the monoclinic space group (e.g., P21/c or P21/n) . Additionally, HPLC assays using ammonium acetate buffer (pH 6.5) can validate purity and detect impurities .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesis?
Answer: Quantum chemical calculations (e.g., density functional theory) combined with reaction path searches can predict optimal intermediates and transition states. ICReDD’s methodology integrates computational data with experimental validation, reducing trial-and-error cycles. For instance, simulations can narrow down ideal temperatures, solvent systems, and acid concentrations before lab testing .
Q. What strategies are effective for resolving contradictions in impurity profiling?
Answer: Use pharmacopeial guidelines (e.g., USP/EP standards) to identify and quantify impurities. For example, impurity C (EP) for pyridine derivatives can be characterized using [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) as a reference. Cross-validate results with mass spectrometry and nuclear magnetic resonance (NMR) to resolve discrepancies in chromatographic data .
Q. How can structural analogs inform biological activity studies?
Answer: Compare the target compound with structurally related kinase inhibitors (e.g., pyrido[2,3-d]pyrimidin-7(8H)-one derivatives like PF-06465469). Substituent effects (e.g., fluorine at the 2,6-position) can enhance binding affinity to enzymatic targets. Biological assays (e.g., enzyme inhibition or receptor binding studies) should follow protocols validated for analogous compounds .
Q. What advanced techniques improve reaction yield and scalability?
Answer: Membrane separation technologies (e.g., nanofiltration) can purify intermediates efficiently. Process control simulations (e.g., Aspen Plus) model reactor dynamics to optimize parameters like residence time and mixing efficiency. For example, adjusting HCl addition rates during crystallization can minimize byproduct formation .
Q. How do computational tools enhance experimental design?
Answer: Chemical software (e.g., Schrödinger Suite) enables virtual screening of reaction conditions and solvent systems. Machine learning algorithms trained on crystallographic datasets (e.g., Cambridge Structural Database) predict solubility and stability, reducing experimental iterations. Secure data management platforms ensure reproducibility and compliance with regulatory standards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
